molecular formula C4H8N2O B1281749 4-Aminopyrrolidin-2-one CAS No. 88016-17-5

4-Aminopyrrolidin-2-one

Cat. No. B1281749
CAS RN: 88016-17-5
M. Wt: 100.12 g/mol
InChI Key: JIMSBKAHGYGPLD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine compounds, including 4-Aminopyrrolidin-2-one, can be achieved through various strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis process .


Molecular Structure Analysis

The molecular formula of 4-Aminopyrrolidin-2-one is C4H8N2O . It has a molecular weight of 100.119 Da . The InChI code for this compound is 1S/C4H8N2O.ClH/c5-3-1-4(7)6-2-3;/h3H,1-2,5H2,(H,6,7);1H/t3-;/m1./s1 .

Scientific Research Applications

Drug Discovery

The five-membered pyrrolidine ring, which is a part of 4-Aminopyrrolidin-2-one, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Asymmetric Synthesis of Organocatalysts

Pyrrolidine-based organocatalysts, which can be derived from or related to 4-Aminopyrrolidin-2-one, have been used in modern asymmetric organocatalysis . These catalysts have been used for the facile construction of complex molecular architectures .

Biological Activity

The pyrrolidine ring and its derivatives, including pyrrolidine-2-one, have been reported to have bioactive molecules with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Microwave-Assisted Organic Synthesis (MAOS)

The synthesis of pyrrolidines, including 4-Aminopyrrolidin-2-one, has been greatly impacted by the application of microwave-assisted organic synthesis (MAOS) . This method increases synthetic efficiency and supports the new era of green chemistry .

Structure-Activity Relationship (SAR) Studies

The structure–activity relationship (SAR) of compounds characterized by the pyrrolidine ring, including 4-Aminopyrrolidin-2-one, has been studied . These studies help in understanding how the structure of a molecule relates to its observed activity .

Physicochemical Parameter Modification

The introduction of heteroatomic fragments in molecules, including 4-Aminopyrrolidin-2-one, is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Safety And Hazards

The safety data sheet for 4-Aminopyrrolidin-2-one indicates that it is a hazardous substance. It has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

4-aminopyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c5-3-1-4(7)6-2-3/h3H,1-2,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMSBKAHGYGPLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80526314
Record name 4-Aminopyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80526314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminopyrrolidin-2-one

CAS RN

88016-17-5
Record name 4-Amino-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88016-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminopyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80526314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
SG Davies, JA Lee, PM Roberts, JE Thomson… - Organic letters, 2012 - ACS Publications
… In the case of β,γ-diamino ester 48, the yield of the corresponding 4-aminopyrrolidin-2-one 68 (60% isolated yield) was somewhat compromised by the formation of methyl (3S,4R)-3,4-…
Number of citations: 27 pubs.acs.org
DH Yoon, HJ Ha, BC Kim, WK Lee - Tetrahedron Letters, 2010 - Elsevier
… Especially β,γ-diamino acids and their cyclic forms like 4-aminopyrrolidin-2-one and imidazolidin-2… Furthermore, the reduced form of 4-aminopyrrolidin-2-one provides an entry into the …
Number of citations: 17 www.sciencedirect.com
F Bouillère, R Guillot, C Kouklovsky… - Organic & Biomolecular …, 2011 - pubs.rsc.org
… 4-Aminopyrrolidin-2-one derived from L-valine was first protected with a Cbz group and next amide protection was performed under standard condition to give compound 14. Lactam …
Number of citations: 16 pubs.rsc.org
SG Davies, R Huckvale, JA Lee, TJA Lorkin… - Tetrahedron, 2012 - Elsevier
… ester with SiO 2 to induce cyclisation to give 4-aminopyrrolidin-2-one 7 in 89% yield and >99… )-CSO] 13 17 gave 3,4-anti-3-hydroxy-4-aminopyrrolidin-2-one 8 in 86% yield and >99:1 dr. …
Number of citations: 19 www.sciencedirect.com
SG Davies, AM Fletcher, EM Foster… - The Journal of …, 2013 - ACS Publications
… In each case the three remaining amino acids comprise a substituted tryptophan residue, a 4-aminopyrrolidin-2-one-5-acetic acid residue, and a 2,4,5-trihydroxy substituted β-amino …
Number of citations: 33 pubs.acs.org
DN Deaton, Y Do, J Holt, MR Jeune, HF Kramer… - Bioorganic & Medicinal …, 2019 - Elsevier
With the goal of discovering more selective anti-inflammatory drugs, than COX inhibitors, to attenuate prostaglandin signaling, a fragment-based screen of hematopoietic prostaglandin …
Number of citations: 16 www.sciencedirect.com
C Najera, M Yus - Tetrahedron: Asymmetry, 1999 - Elsevier
… 4-Aminopyrrolidin-2-one derivatives 87 can be obtained not only by conjugate addition of N-benzylhydroxylamine but also with benzylamine using the α,β-unsaturated lactam 62 as the …
Number of citations: 167 www.sciencedirect.com
A Stanovych - 2014 - theses.fr
L’élaboration de nouveaux oligomères capables de mimer les propriétés des protéines naturelles est devenue un domaine de recherche très important, non seulement du point de vue …
Number of citations: 1 www.theses.fr

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